5-Bromo-1-tert-butyl-2,3-dimethoxybenzene
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Overview
Description
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is an organic compound with the molecular formula C12H17BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene typically involves the bromination of 1-tert-butyl-2,3-dimethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-tert-butyl-2,3-dimethoxybenzene derivatives.
Oxidation: Formation of 1-tert-butyl-2,3-dimethoxybenzaldehyde or 1-tert-butyl-2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-tert-butyl-2,3-dimethoxybenzene.
Scientific Research Applications
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and studying their interactions with biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
- 1-Bromo-4-methoxy-3,5-di-tert-butylbenzene
- 4-Bromo-2,6-di-tert-butylphenyl methyl ether
Uniqueness
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Properties
CAS No. |
168985-94-2 |
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Molecular Formula |
C12H17BrO2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
5-bromo-1-tert-butyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)9-6-8(13)7-10(14-4)11(9)15-5/h6-7H,1-5H3 |
InChI Key |
LMNRFMFFBQKWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)OC)OC |
Origin of Product |
United States |
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